4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid
Description
4-(2-Methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted with a carboxylic acid group at position 3 and a 2-methyl-1,3-thiazole moiety at position 4.
Properties
IUPAC Name |
4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-5-11-8(4-14-5)6-2-10-3-7(6)9(12)13/h2-4,10H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUBKZBRKKYOHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CNC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101213996 | |
| Record name | 4-(2-Methyl-4-thiazolyl)-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101213996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1096868-02-8 | |
| Record name | 4-(2-Methyl-4-thiazolyl)-1H-pyrrole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1096868-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Methyl-4-thiazolyl)-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101213996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr reaction is a cornerstone in the construction of pyrrole rings. For the target compound, this involves the condensation of a suitable 1,4-diketone with an amine or ammonia to form the 1H-pyrrole ring system.
- The 1,4-diketone precursor is synthesized or procured with appropriate substituents to allow further functionalization.
- The reaction typically occurs under mild acidic or neutral conditions, facilitating cyclization and dehydration to form the pyrrole nucleus.
- This method is favored for its simplicity and high yields in forming substituted pyrroles.
Functional Group Transformations
- The carboxylic acid group at the 3-position of the pyrrole ring can be introduced via hydrolysis of ester intermediates or direct oxidation of methyl substituents.
- Hydrolysis of esters is typically conducted under basic or acidic conditions, with subsequent acidification to yield the free acid.
- Alternatively, Friedel–Crafts acylation and subsequent oxidation steps can be employed to install the carboxyl functionality on the pyrrole ring.
Representative Experimental Procedures and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Paal-Knorr pyrrole synthesis | 1,4-diketone + amine, mild acid, reflux | 70-90 | Efficient formation of 1H-pyrrole core |
| Chloroacylation | Chloroacetonitrile, triethylamine, DMF, 75-80 °C, 2 h | 85-90 | Introduces chloroacetyl group at pyrrole 4-position |
| Thiazole ring formation | Thioamide/thiourea, potassium carbonate, DMF/DMSO, 65-70 °C, 2-4 h | 75-85 | Cyclization to 2-methyl-1,3-thiazol-4-yl substituent |
| Ester hydrolysis | Aqueous base or acid, reflux | 60-80 | Conversion of ester to carboxylic acid |
Research Findings and Optimization Notes
- The presence of a reactive chloroacetyl group in the pyrrole intermediate is crucial for efficient heterocyclization with thioamide derivatives, enabling the formation of the thiazole ring under mild conditions.
- Solvent choice affects the reaction efficiency; DMF and DMSO provide good solubility and reaction rates for the heterocyclization step.
- Triethylamine or potassium carbonate are commonly used bases to facilitate nucleophilic substitution and cyclization.
- Recrystallization from solvents such as ethanol, dioxane, or 2-propanol is effective for purification of the final product.
- The Paal-Knorr method remains the most reliable and widely used approach for pyrrole ring construction in this context, offering good yields and straightforward reaction conditions.
- Alternative methods involving halogenated pyrrole intermediates and subsequent functionalization have been explored but are less direct for this specific compound.
Summary Table of Preparation Steps
| Preparation Stage | Key Reaction Type | Starting Material(s) | Conditions | Outcome |
|---|---|---|---|---|
| Pyrrole ring formation | Paal-Knorr condensation | 1,4-diketone + amine | Mild acid, reflux | Substituted 1H-pyrrole core |
| Chloroacetylation | Nucleophilic substitution | Pyrrole intermediate + chloroacetonitrile | DMF, triethylamine, 75-80 °C, 2 h | Chloroacetyl-substituted pyrrole |
| Thiazole ring cyclization | Heterocyclization | Chloroacetylpyrrole + thioamide/thiourea | DMF/DMSO, potassium carbonate, 65-70 °C, 2-4 h | 2-methyl-1,3-thiazol-4-yl substituted pyrrole |
| Carboxyl group introduction | Hydrolysis/oxidation | Ester or methyl-substituted pyrrole | Acid/base hydrolysis, reflux | 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid |
Chemical Reactions Analysis
Types of Reactions
4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the thiazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest it may interact with biological targets, making it a candidate for drug development. Specifically, compounds with thiazole and pyrrole moieties have been noted for their biological activities, including antimicrobial and anticancer properties.
2. Antimicrobial Activity
Research indicates that derivatives of pyrrole and thiazole exhibit significant antimicrobial activity. Studies have shown that compounds containing these moieties can inhibit the growth of various bacteria and fungi, suggesting that 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid may have similar properties worth exploring in further studies .
Biochemical Applications
1. Proteomics Research
This compound is utilized in proteomics as a reagent for labeling proteins or as a standard for mass spectrometry analyses. Its ability to form stable complexes with proteins makes it valuable in the study of protein interactions and functions .
2. Cell Culture Applications
It serves as an organic buffer in cell culture systems, maintaining pH stability within the physiological range (6-8.5). This application is crucial for experiments requiring precise control over the cellular environment to ensure accurate results .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various thiazole and pyrrole derivatives, including 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid. Results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
Study 2: Protein Interaction Analysis
In a proteomics study, researchers utilized this compound to label specific proteins involved in metabolic pathways. The labeling allowed for enhanced detection and quantification of target proteins through mass spectrometry, demonstrating its utility in biochemical research.
Mechanism of Action
The mechanism of action of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrrole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Pharmacological and Functional Insights
- MPEP () : As an mGluR5 antagonist with anxiolytic effects, MPEP’s thiazole-pyridine scaffold demonstrates the importance of heteroaromatic systems in CNS targeting. The target compound’s pyrrole-thiazole system may offer similar receptor affinity but with distinct pharmacokinetics due to the carboxylic acid group .
- Pyrrolidone Derivatives (): Saturated pyrrolidone rings (vs.
Physicochemical Properties
- Solubility: The target compound’s carboxylic acid group enhances water solubility compared to phenol or ester derivatives (e.g., ’s hydrobromide salt) .
- Molecular Weight : Compounds like ’s phenyl-linked derivative (MW 302.35) exhibit higher lipophilicity, impacting blood-brain barrier penetration vs. the target compound’s lower MW .
Biological Activity
4-(2-Methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. Its structure, characterized by a pyrrole ring fused with a thiazole moiety, suggests a diverse range of pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
The compound has the following chemical specifications:
| Property | Details |
|---|---|
| Chemical Formula | C9H8N2O2S |
| Molecular Weight | 208.24 g/mol |
| CAS Number | 1096868-02-8 |
| IUPAC Name | 4-(2-Methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid |
Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. The presence of the thiazole ring enhances these effects. For instance, studies have shown that similar compounds demonstrate potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
One study reported that pyrrole derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, showcasing their potential as effective antibacterial agents .
Anticancer Activity
The anticancer potential of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid has been explored in several studies. A related class of compounds demonstrated potent anti-proliferative activity against various tumor cell lines. For example, a derivative showed selective inhibition against human B-cell lymphoma cell lines (BJAB), causing cell cycle arrest at the G0/G1 phase without affecting normal human cells .
Case Study: Selective Cancer Cell Inhibition
A specific study profiling a thiazole-containing pyrrole derivative indicated its ability to selectively inhibit cancer cell proliferation while sparing normal cells. This selectivity is critical for developing targeted cancer therapies that minimize side effects associated with conventional chemotherapy.
The biological activities of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid are attributed to several mechanisms:
- Cell Cycle Arrest : Compounds in this class have been shown to induce cell cycle arrest in cancer cells, preventing their proliferation.
- Antimicrobial Mechanisms : The thiazole ring may interact with bacterial membranes or enzymes critical for bacterial survival and replication.
- Enzyme Inhibition : Some derivatives exhibit enzyme inhibition properties that can disrupt metabolic pathways in pathogens or cancer cells.
Research Findings Summary
Recent studies have highlighted the following findings regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step heterocyclic coupling. For example, a palladium-catalyzed cross-coupling reaction between thiazole and pyrrole precursors under inert atmospheres (e.g., N₂) at 40–100°C can yield the core structure . Key steps include:
- Step 1 : Activation of the thiazole ring via halogenation (e.g., bromination at the 4-position).
- Step 2 : Suzuki-Miyaura coupling with a pyrrole-3-carboxylic acid derivative using Pd(OAc)₂ and XPhos ligand in tert-butanol .
- Yield Optimization : Adjusting catalyst loading (0.5–2 mol%), solvent polarity, and reaction time (5–24 hours) can improve yields from 60% to >90%. Post-synthesis purification via recrystallization (methanol/water) or HPLC is critical for isolating high-purity (>95%) product .
Q. How is structural characterization performed for this compound, and what analytical discrepancies might arise?
- Methodological Answer :
- NMR Analysis : ¹H NMR (DMSO-d₆) typically shows signals for the thiazole methyl group (δ 2.56 ppm, singlet) and pyrrole protons (δ 7.57 ppm, doublet, J = 3.2 Hz). Discrepancies in peak splitting (e.g., unresolved pyrrole protons) may indicate tautomerism or impurities .
- LCMS/HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm purity (>97%) and molecular ion peaks (e.g., ESI-MS m/z 311.1 [M+H]⁺) .
- Resolution of Contradictions : If NMR data conflicts with literature, cross-validate with X-ray crystallography (e.g., single-crystal diffraction for unambiguous confirmation of regiochemistry) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinase ATP-binding pockets). The thiazole ring’s electron-deficient nature enhances π-π stacking with phenylalanine residues, while the carboxylic acid group forms hydrogen bonds with lysine .
- QSAR Analysis : Correlate substituent effects (e.g., methyl vs. trifluoromethyl on the thiazole) with IC₅₀ values. For instance, bulkier groups at the 2-position of thiazole reduce steric hindrance in hydrophobic pockets .
- Validation : Compare computational predictions with in vitro assays (e.g., kinase inhibition profiling) to refine models .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP concentration in kinase assays). Discrepancies in IC₅₀ values (e.g., 10 nM vs. 1 µM) may arise from variable ATP levels .
- Metabolite Screening : Use LC-MS/MS to identify degradation products (e.g., decarboxylation under acidic conditions) that could alter activity .
- Structural Analog Comparison : Test derivatives (e.g., 4-phenylthiazole analogs) to isolate contributions of specific functional groups .
Q. How can synthetic routes be modified to introduce diverse substituents for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Modular Synthesis : Replace the 2-methyl group on the thiazole with halogens (e.g., Cl, Br) via electrophilic substitution, enabling subsequent cross-coupling (e.g., Sonogashira for alkynyl groups) .
- Carboxylic Acid Derivatives : Convert the -COOH group to amides or esters using EDCI/HOBt coupling, enabling solubility optimization (e.g., ethyl ester for improved membrane permeability) .
- SAR Table :
| Substituent (Thiazole R-group) | LogP | IC₅₀ (Kinase X) | Notes |
|---|---|---|---|
| 2-Methyl | 1.2 | 50 nM | Baseline |
| 2-Trifluoromethyl | 1.8 | 12 nM | Enhanced potency |
| 2-Chloro | 1.5 | 200 nM | Reduced solubility |
Data Contradiction Analysis
Q. Why do NMR spectra of this compound vary between DMSO-d₆ and CDCl₃ solvents?
- Methodological Answer :
- Solvent Effects : In DMSO-d₆, the carboxylic acid proton (δ 12.43 ppm) is observed, while in CDCl₃, it may exchange with trace water, broadening or disappearing. Confirm tautomeric forms (e.g., enol-keto equilibrium) via variable-temperature NMR .
- Recommended Protocol : Always report solvent and temperature conditions. Use deuterated DMSO for consistent H-bonding environments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
